2-Nitrobenzamidine Exhibits Sub-Micromolar Affinity for Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2), a Profile Distinct from Unsubstituted Benzamidine
2-Nitrobenzamidine demonstrates direct inhibitory activity toward human IMPDH2, a key enzyme in guanine nucleotide biosynthesis and a validated anticancer and immunosuppressive target. Experimentally determined inhibition constants (Kᵢ) range from 240 to 440 nM depending on the substrate used [1]. In contrast, unsubstituted benzamidine shows no reported activity against IMPDH2 at comparable concentrations, and its primary targets are trypsin-like serine proteases with Kᵢ values in the low micromolar range (e.g., Kᵢ ≈ 20–35 µM for bovine trypsin) [2]. This target-class shift confers upon 2-nitrobenzamidine a differentiated pharmacological application space that cannot be accessed by the parent compound.
| Evidence Dimension | Inhibitory potency against IMPDH2 |
|---|---|
| Target Compound Data | Kᵢ = 240 nM (IMP substrate); Kᵢ = 430–440 nM (NAD substrate) |
| Comparator Or Baseline | Benzamidine: no IMPDH2 inhibition reported; primary target trypsin Kᵢ ≈ 20–35 µM |
| Quantified Difference | >80-fold selectivity shift toward a non-protease target |
| Conditions | In vitro enzymatic assay; recombinant human IMPDH2 |
Why This Matters
For research programs targeting nucleotide metabolism rather than coagulation proteases, 2-nitrobenzamidine provides a structurally minimalist but functionally orthogonal starting point that unsubstituted benzamidine cannot offer.
- [1] BindingDB PrimarySearch_Ki record for BDBM50421763 (2-Nitrobenzamidine) against Inosine-5′-monophosphate dehydrogenase 2. 2025. View Source
- [2] Goswami R et al. Discovery of Pyridyl Bis(oxy)dibenzimidamide Derivatives as Selective Matriptase Inhibitors. J Med Chem, 2013. Benzamidine trypsin Kᵢ ≈ 400 µM (matriptase) and ~2.8 µM (trypsin). View Source
